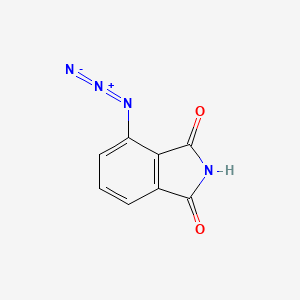
4-Azido-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a heterocyclic ring. The azido group is known for its high reactivity, making such compounds valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to an isoindole-1,3-dione precursor. One common method is the nucleophilic substitution reaction where a halogenated isoindole-1,3-dione reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products
Reduction: 4-Amino-1H-isoindole-1,3(2H)-dione
Cycloaddition: Triazole derivatives
Aplicaciones Científicas De Investigación
4-Azido-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules in click chemistry.
Medicine: Potential use in drug discovery and development, especially in the design of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Azido-1H-isoindole-1,3(2H)-dione largely depends on the specific application and reaction it is involved in. In click chemistry, for example, the azido group undergoes a cycloaddition reaction with an alkyne group, forming a stable triazole ring. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1H-isoindole-1,3(2H)-dione: A reduction product of 4-Azido-1H-isoindole-1,3(2H)-dione.
4-Bromo-1H-isoindole-1,3(2H)-dione: A halogenated analog that can be used as a precursor in nucleophilic substitution reactions.
4-Alkyne-1H-isoindole-1,3(2H)-dione: An alkyne-functionalized analog used in click chemistry.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in bioconjugation and materials science.
Propiedades
Número CAS |
652133-68-1 |
|---|---|
Fórmula molecular |
C8H4N4O2 |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
4-azidoisoindole-1,3-dione |
InChI |
InChI=1S/C8H4N4O2/c9-12-11-5-3-1-2-4-6(5)8(14)10-7(4)13/h1-3H,(H,10,13,14) |
Clave InChI |
JWIGYFLNZLWQQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



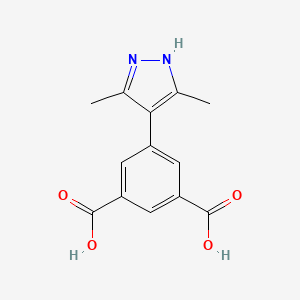
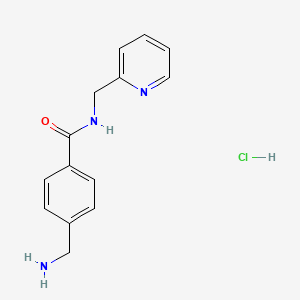
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
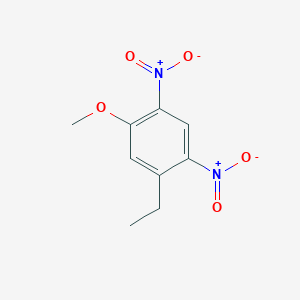
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
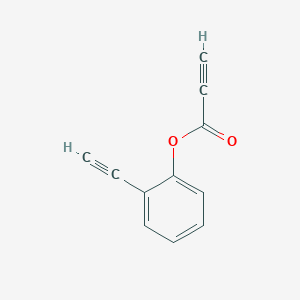
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

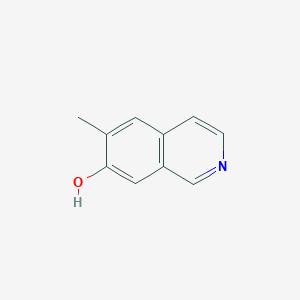

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
